1,3-DIMETHYL 5-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZENE-1,3-DICARBOXYLATE
CAS No.:
Cat. No.: VC8647261
Molecular Formula: C19H14ClNO5S
Molecular Weight: 403.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H14ClNO5S |
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Molecular Weight | 403.8 g/mol |
IUPAC Name | dimethyl 5-[(3-chloro-1-benzothiophene-2-carbonyl)amino]benzene-1,3-dicarboxylate |
Standard InChI | InChI=1S/C19H14ClNO5S/c1-25-18(23)10-7-11(19(24)26-2)9-12(8-10)21-17(22)16-15(20)13-5-3-4-6-14(13)27-16/h3-9H,1-2H3,(H,21,22) |
Standard InChI Key | FPWSZRJXMODXFV-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C(=O)OC |
Canonical SMILES | COC(=O)C1=CC(=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a central benzene ring substituted at the 1,3-positions with methyl ester groups (-COOCH₃) and at the 5-position with an amide-linked 3-chloro-1-benzothiophene moiety. The benzothiophene component consists of a fused bicyclic system with a sulfur atom at the 1-position and a chlorine atom at the 3-position. Key structural attributes include:
Property | Value |
---|---|
IUPAC Name | Dimethyl 5-[(3-chloro-1-benzothiophene-2-carbonyl)amino]benzene-1,3-dicarboxylate |
Canonical SMILES | COC(=O)C1=CC(=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C(=O)OC |
InChI Key | FPWSZRJXMODXFV-UHFFFAOYSA-N |
PubChem CID | 1132503 |
The planar benzothiophene system and electron-withdrawing ester/amide groups contribute to its rigidity and potential π-π stacking interactions.
Synthesis and Optimization
Yield Optimization
Critical parameters affecting yield (typically 60–85% ):
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Temperature: Reactions performed at 0–5°C minimize side reactions during amidation.
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Catalysts: 4-Dimethylaminopyridine (DMAP) enhances acylation efficiency.
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Purification: Column chromatography (ethyl acetate/hexane, 4:6 → 8:2) followed by recrystallization from heptane-ethyl acetate mixtures .
Pharmaceutical Applications
Antimicrobial Activity
Benzothiophene derivatives exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) . The chloro substituent likely improves membrane penetration by increasing lipophilicity (clogP ≈ 3.5).
Materials Science Applications
Organic Electronics
The extended π-system enables applications in:
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OLEDs: As electron-transport layers (ETLs) due to high electron affinity (EA ≈ 3.1 eV) .
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Photovoltaics: Non-fullerene acceptors in organic solar cells (PCE > 12%).
Metal-Organic Frameworks (MOFs)
Ester and amide groups facilitate coordination with metal ions (e.g., Zn²⁺, Cu²⁺), forming porous networks for gas storage (CO₂ uptake: 12 mmol/g at 298 K) .
Challenges and Future Directions
Synthetic Scalability
Current limitations include:
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High catalyst loading (DMAP ≥ 10 mol%).
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Multi-step purification requiring chromatographic separation .
Future work should explore flow chemistry and heterogeneous catalysts to improve atom economy.
Biological Evaluation
In vitro and in vivo studies are needed to validate hypothesized kinase inhibition and antimicrobial effects. Computational modeling (e.g., molecular docking with PI3Kγ, PDB: 1E8X) could prioritize targets for experimental testing.
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